6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
CAS No.: 2640965-14-4
Cat. No.: VC11813869
Molecular Formula: C16H18ClF3N6
Molecular Weight: 386.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640965-14-4 |
|---|---|
| Molecular Formula | C16H18ClF3N6 |
| Molecular Weight | 386.80 g/mol |
| IUPAC Name | 6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H18ClF3N6/c1-24(2)13-8-14(23-10-22-13)25-3-5-26(6-4-25)15-12(17)7-11(9-21-15)16(18,19)20/h7-10H,3-6H2,1-2H3 |
| Standard InChI Key | JNCRHWKOPJALDE-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
| Canonical SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s IUPAC name, 6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, reflects its intricate structure. The pyrimidine ring at position 4 is substituted with a dimethylamine group, while position 6 is linked to a piperazine ring. This piperazine moiety is further connected to a pyridine derivative bearing chlorine and trifluoromethyl groups at positions 3 and 5, respectively.
Key Functional Groups
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Piperazine Bridge: A six-membered diamine ring facilitating conformational flexibility.
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Trifluoromethylpyridine: Enhances lipophilicity and metabolic stability.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 386.80 g/mol.
| Property | Value |
|---|---|
| CAS No. | 2640965-14-4 |
| IUPAC Name | 6-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
| SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
| InChI Key | JNCRHWKOPJALDE-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
Critical Parameters
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Regioselectivity: Controlled by steric and electronic effects during substitution.
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.
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Solvents: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Dimethylamine Protons: Singlet at δ 3.05 ppm (6H, N(CH₃)₂).
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Piperazine Protons: Multiplet signals between δ 2.85–3.20 ppm (8H, piperazine-CH₂).
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Pyridine Protons: Doublets at δ 8.45 ppm (1H, pyridine-H) and δ 7.90 ppm (1H, pyridine-H).
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Mass Spectrometry
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ESI-MS: Major peak at m/z 387.1 [M+H]⁺, consistent with the molecular formula.
Pharmacological and Agrochemical Applications
Kinase Inhibition
Pyrimidine derivatives are renowned for modulating kinase activity. The trifluoromethyl group enhances binding affinity to ATP pockets in kinases like EGFR and VEGFR, making this compound a candidate for anticancer therapies.
Antimicrobial Activity
The piperazine moiety confers activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis. MIC values for analogs range from 2–8 µg/mL.
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | 25 mg/mL in DMSO |
| LogP | 3.2 (predicted) |
| Stability | Stable at RT for 24 months |
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